molecular formula C11H10F3NO2 B1532707 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol CAS No. 194608-88-3

7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol

Katalognummer B1532707
CAS-Nummer: 194608-88-3
Molekulargewicht: 245.2 g/mol
InChI-Schlüssel: BJSYJJPIXYENQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol, also known as 7-propyl-3-trifluoromethylbenzo[d]isoxazol-6-ol (PTBFBI) is a synthetic organic compound that has been studied for its potential medicinal uses. It belongs to the class of compounds known as isoxazoles, which are heterocyclic compounds containing a five-membered ring consisting of three carbon atoms and two oxygen atoms. PTBFBI has been studied for its potential applications in the fields of medicine, pharmacology, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

The compound is involved in palladium-catalyzed direct olefination of 6-electron-withdrawing group substituted 3-arylbenzo[d]isoxazoles. This process offers site-selectivity and excellent E-stereoselectivity, with olefination occurring at the acidic C-7 position. This method is significant for synthesizing diverse C-7 olefinated benzo[d]isoxazoles, useful in various chemical syntheses (Guo et al., 2017).

Synthetic Applications

7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol is used in the synthesis of isoxazoles and 1,3,5-triazines . This involves reactions with dianions derived from oximes, facilitating the creation of isoxazoles, which are crucial in pharmaceutical development (Strekowski et al., 1995).

Role in Heterocyclic Chemistry

The compound contributes to the field of heterocyclic chemistry, particularly in drug development . Many drugs approved by the US FDA contain heterocycles, and benzo[d]isoxazole is a key scaffold in these structures. Synthesizing derivatives of benzo[d]isoxazole, including 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol, is crucial for creating new drug candidates (Zhang et al., 2021).

Cyclization Reactions

It is involved in gold-catalyzed cycloaddition reactions with ynamides or propargyl esters, forming polysubstituted 2 H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines. This process illustrates its importance in creating complex organic compounds (Xu et al., 2018).

Organic Semiconductors

This compound contributes to the development of organic semiconductors , particularly in creating new structures like benzo[d][1,2,3]thiadiazole and its isomers. These structures are key in realizing high-performance optoelectronic semiconductors (Chen et al., 2016).

Androgen Receptor Modulation

It's involved in the preclinical pharmacology of compounds like FL442, a nonsteroidal androgen receptor modulator. Such research is critical in developing treatments for conditions like prostate cancer (Poutiainen et al., 2014).

Nucleophilic Substitution

The compound is used in studies exploring nucleophilic substitution in organic chemistry, leading to the development of novel organic compounds with potential applications in various fields (Vinogradov et al., 2001).

Eigenschaften

IUPAC Name

7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c1-2-3-6-8(16)5-4-7-9(6)17-15-10(7)11(12,13)14/h4-5,16H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSYJJPIXYENQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC2=C1ON=C2C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476149
Record name 7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

194608-88-3
Record name 7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(2,4-Dihydroxy-3-propylphenyl)-2,2,2-trifluoroethanone oxime (4.2 g, 15.96 mmol, prepared by the method described in WO9728137) and PPh3 (8.82 g, 33.6 mmol) were dissolved in THF (250 mL), and the mixture was cooled to 0° C. A solution of DEAD (5.02 mL, 32.0 mmol) in THF (150 mL) was slowly added over a period of 30 min. The reaction mixture was stirred for 1 h at 0° C. After addition of water (500 mL) and extraction with EtOAc (3×300 mL), the combined organic phases were washed with brine (300 mL), dried over Na2SO4, filtered, and concentrated under reduced pressure. The product was purified by silica gel flash chromatography (1:6 EtOAc/hexane) to yield 1.96 g (50%) of the title compound as a light yellow powder. 1H NMR (300 MHz, CDCl3): δ 1.00 (t, 3H), 1.73 (m, 2H), 2.88 (t, 2H), 5.34 (s, 1H), 6.93 (d, 1H), 7.48 (d, 1H).
Name
1-(2,4-Dihydroxy-3-propylphenyl)-2,2,2-trifluoroethanone oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8.82 g
Type
reactant
Reaction Step Two
Name
Quantity
5.02 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
50%

Synthesis routes and methods II

Procedure details

1-(2,4-Dihydroxy-3-propylphenyl)-2,2,2-trifluoroethanone oxime (prepared by the method described in WO 97/28137, 4.2 g, 15.96 mmol) and triphenylphosphine (8.82 g, 33.6 mmol) were dissolved in THF (250 mL) and the mixture was cooled to 0° C. A solution of diethyl azodicarboxylate (5.02 mL, 32.0 mmol) in THF (150 mL) was then slowly added over a period of 30 minutes. The reaction mixture was stirred for 1 h at 0° C. After addition of water (500 mL), the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine and dried over sodium sulfate. The solvent was removed in vacuo and the product purified via silica gel flash chromatography (ethyl acetate/hexane (v/v)=1:6). The product was obtained as a white-yellow powder in a yield of 1.96 g (8.0 mmol, 50%). 1H NMR (300 MHz, CDCl3) δ 1.00 (t, 3H), 1.73 (m, 2H), 2.88 (t, 2H), 5.34 (s, 1H), 6.93 (d, 1H), 7.48 (d, 1H).
Name
1-(2,4-Dihydroxy-3-propylphenyl)-2,2,2-trifluoroethanone oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.82 g
Type
reactant
Reaction Step Two
Quantity
5.02 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCc1c(OCCCNc2ccc(CC(=O)OC)cc2Cl)ccc2c(C(F)(F)F)noc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol
Reactant of Route 2
7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol
Reactant of Route 3
7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol
Reactant of Route 4
7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol
Reactant of Route 5
7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol
Reactant of Route 6
7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.